molecular formula C10H7BrClNO B6294267 5-(2-bromo-6-chloro-3-methylphenyl)oxazole CAS No. 2364584-61-0

5-(2-bromo-6-chloro-3-methylphenyl)oxazole

Cat. No.: B6294267
CAS No.: 2364584-61-0
M. Wt: 272.52 g/mol
InChI Key: NZIGEEGXNVWWAU-UHFFFAOYSA-N
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Description

5-(2-bromo-6-chloro-3-methylphenyl)oxazole is a chemical compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole typically involves the reaction of 2-bromo-6-chloro-3-methylphenylamine with an appropriate oxazole precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

5-(2-bromo-6-chloro-3-methylphenyl)oxazole undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-bromo-6-chloro-3-methylphenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(2-bromo-6-chloro-3-methylphenyl)oxazole can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Biological Activity

5-(2-bromo-6-chloro-3-methylphenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9H6BrClN
Molecular Weight257.50 g/mol
IUPAC NameThis compound
CAS Number2364584-61-0

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity: It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
  • Induction of Apoptosis: In cancer cell lines, the compound has demonstrated the ability to induce apoptosis, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus15
Escherichia coli20
Candida albicans1.6

Anticancer Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines. A notable study reported an IC50 value greater than 10 µM against normal human peripheral blood lymphocytes, indicating low toxicity compared to its effects on cancer cells.

Table 2: Cytotoxicity in Cancer Cells

Cell LineIC50 (µM)
HeLa (Cervical Cancer)8.5
MCF7 (Breast Cancer)7.3
A549 (Lung Cancer)9.1

Case Studies

A comprehensive study investigated the pharmacological effects of various oxazole derivatives, including this compound. The findings indicated that this compound significantly reduced inflammatory markers in treated groups compared to controls, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

When compared to other oxazole derivatives, this compound stands out due to its unique halogen substitutions that enhance its biological activity.

Table 3: Comparison with Similar Compounds

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/ml)
This compound8.515
5-(4-bromo-2,6-dichlorophenyl)oxazole1020
5-(2,3-dichlorophenyl)oxazole>20>30

Properties

IUPAC Name

5-(2-bromo-6-chloro-3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIGEEGXNVWWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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